

An In-depth Technical Guide to 2-Ethyl-1-butene

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Compound of Interest

Compound Name: 2-Ethyl-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-1-butene**, a versatile olefin in organic synthesis. The document details its chemical identity, physicochemical properties, and key experimental protocols related to its purification and synthesis.

Chemical Identity

The nomenclature and various identifiers for **2-Ethyl-1-butene** are crucial for accurate documentation and communication in a research and development setting.

- IUPAC Name: 3-methylidenepentane[1][2]
- Synonyms: 2-Ethylbut-1-ene, 3-Methylenepentane, 1,1-Diethylethene, 1,1-diethylethylene[1][3]
- CAS Number: 760-21-4[1][4][5]
- Molecular Formula: C₆H₁₂[1][5]
- Molecular Weight: 84.16 g/mol [1][4]
- InChI Key: RYKZRKKEYSRDNF-UHFFFAOYSA-N[4]
- SMILES: CCC(=C)CC[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Ethyl-1-butene** is presented in the table below. These data are essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

Property	Value	Source
Appearance	Colorless liquid	[5][6]
Boiling Point	64-65 °C	[4][6]
Melting Point	-131.5 to -131 °C	[4][6]
Density	0.689 g/mL at 25 °C	[4][6]
Refractive Index (n _{20/D})	1.396	[4][6]
Flash Point	-10 °C (closed cup)	[4]
Autoignition Temperature	599 °F (315 °C)	[4]
Solubility	Soluble in alcohol, acetone, ether, and benzene. Insoluble in water.	[5][6]
Vapor Pressure	175.0 mmHg	[1]

Experimental Protocols

Detailed methodologies for the purification and synthesis of **2-Ethyl-1-butene** are provided below. These protocols are foundational for obtaining high-purity material for subsequent applications.

A common procedure for the purification of **2-Ethyl-1-butene** involves washing with a basic solution to remove acidic impurities, followed by drying and fractional distillation.[5][6]

Materials:

- Crude **2-Ethyl-1-butene**

- 10N Sodium Hydroxide (NaOH) solution
- Deionized water
- Anhydrous Calcium Chloride (CaCl₂)
- Distillation apparatus

Procedure:

- Wash the crude **2-Ethyl-1-butene** with an equal volume of 10N aqueous NaOH solution in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous layer.
- Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
- Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous CaCl₂ to dry the liquid. Swirl the flask occasionally for 15-20 minutes.
- Filter the dried liquid to remove the CaCl₂.
- Fractionally distill the filtered liquid, collecting the fraction that boils at 64-65 °C.

Two primary pathways for the synthesis of **2-Ethyl-1-butene** are the dehydration of a tertiary alcohol and the Wittig reaction.

3.2.1. Dehydration of 3-Ethyl-3-pentanol

The acid-catalyzed dehydration of 3-ethyl-3-pentanol can yield **2-ethyl-1-butene**.

Reaction: 3-Ethyl-3-pentanol --(Acid, Heat)--> **2-Ethyl-1-butene** + H₂O

General Procedure:

- Place 3-ethyl-3-pentanol in a round-bottom flask.
- Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

- Heat the mixture to facilitate the elimination reaction.
- The alkene product is then distilled from the reaction mixture.
- The distillate can be further purified by washing with a dilute basic solution, followed by water, drying, and a final fractional distillation.

3.2.2. Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with a ketone or aldehyde. For the synthesis of **2-Ethyl-1-butene**, the reaction would involve diethyl ketone and a methylenephosphorus ylide.

Reaction: Diethyl ketone + Methyltriphenylphosphonium halide --(Strong Base)--> **2-Ethyl-1-butene** + Triphenylphosphine oxide + Salt

General Procedure:

- **Ylide Preparation:** In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium halide in a suitable anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium amide) dropwise to form the ylide.
- **Reaction with Ketone:** While maintaining the inert atmosphere and low temperature, add a solution of diethyl ketone in the same anhydrous solvent to the ylide solution dropwise.
- **Workup:** After the reaction is complete, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- **Purification:** After filtering off the drying agent, the solvent is removed under reduced pressure. The desired product, **2-Ethyl-1-butene**, can be isolated from the triphenylphosphine oxide byproduct by distillation or chromatography.

Chemical Reactions and Signaling Pathways

2-Ethyl-1-butene, as an alkene, undergoes a variety of addition reactions. Understanding these reactions is critical for its application in organic synthesis.

The reaction of **2-Ethyl-1-butene** with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, following Markovnikov's rule. The more stable tertiary carbocation intermediate is formed, leading to the major product.^[7]

Caption: Electrophilic addition of HCl to **2-Ethyl-1-butene**.

Ozonolysis of **2-Ethyl-1-butene** cleaves the double bond to form two carbonyl compounds. This reaction is a powerful tool for structural elucidation and synthetic transformations. The initial ozonide intermediate is typically reduced to yield the final products.

Product1

1. O₃

2. Reductive Workup (e.g., Zn/H₂O)

2-Ethyl-1-butene



Formaldehyde

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